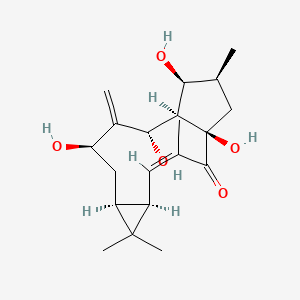

7beta-Hydroxylathyrol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7beta-Hydroxylathyrol is a natural terpenoid compound . It has a molecular weight of 350.46 and its IUPAC name is (1aR,4aR,6S,7S,7aR,8R,10R,11aS,E)-4a,7,8,10-tetrahydroxy-1,1,3,6-tetramethyl-9-methylene-1,1a,4a,5,6,7,7a,8,9,10,11,11a-dodecahydro-4H-cyclopenta[a]cyclopropafannulen-4-one .

Synthesis Analysis

The regioselective oxidation of three lathyrane diterpenoids, including this compound, was investigated by the fungi Mortierella ramanniana CGMCC 3.03413, Mucor circinelloides CICC 40242, and the actinomycete Nocardia iowensis sp. nov. NRRL 5646 .Molecular Structure Analysis

The molecular formula of this compound is C20H30O5 . The InChI code is 1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3/b9-6+/t10-,12+,13-,14+,15+,16-,17-,20+/m0/s1 .Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It has a solubility of 16.67 mg/mL in DMSO .Applications De Recherche Scientifique

Neuroprotective Effects in Neurodegenerative Diseases

7β-Hydroxylathyrol, a derivative of epiandrosterone, exhibits potent neuroprotective effects, making it a potential therapeutic candidate for neurodegenerative conditions such as Alzheimer's disease. This compound has shown efficacy in animal models, where it significantly reduced amyloid-beta-induced neurodegeneration and glial cell death. The cytoprotective properties of 7β-Hydroxylathyrol suggest its utility in combating various neurodegenerative diseases by mitigating inflammation and promoting neuronal survival (Dudas et al., 2004).

Immunomodulatory and Antiglucocorticoid Effects

7β-Hydroxyl derivatives of dehydroepiandrosterone (DHEA), including 7β-Hydroxylathyrol, have been identified as potential candidates for hormone replacement therapy due to their immunomodulatory and antiglucocorticoid effects. These compounds can counteract the immunosuppressive effects of glucocorticoids and have shown to increase the levels of 7β-hydroxylated metabolites, highlighting their potential in modulating immune responses and possibly in the treatment of conditions associated with glucocorticoid excess (Hampl et al., 2000).

Role in Steroid Hormone Metabolism

Research into the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) has revealed its role in the metabolism of 7-ketocholesterol (7KC) and its conversion to 7β-Hydroxylathyrol. This conversion is crucial for the metabolism of dietary 7KC, which is implicated in the development of atherosclerosis. The efficient metabolism of 7KC by 11beta-HSD1 suggests that 7β-Hydroxylathyrol plays a significant role in dietary cholesterol management and could have implications in preventing atherosclerosis (Schweizer et al., 2004).

Impact on Sperm Quality and Fertility

7β-Hydroxylathyrol has been associated with sperm quality and fertility, where its levels in seminal plasma were found to be significantly higher in severely infertile men. The negative correlation between plasma levels of 7β-Hydroxylathyrol and sperm concentration, motility, and total count suggests a complex role of this compound in male fertility, warranting further research to understand its implications fully (Vitku et al., 2018).

Anticancer and Apoptotic Properties

7β-Hydroxylathyrol demonstrates anticancer properties, notably in the suppression of growth in head and neck squamous cell carcinoma (HNSCC) cell lines. Treatment with 7β-Hydroxylathyrol induced apoptosis in these cancer cells, reducing their proliferation and suggesting the compound's potential as a cytotoxic agent in cancer therapy (Heiduschka et al., 2009).

Safety and Hazards

Mécanisme D'action

Target of Action

7beta-Hydroxylathyrol, also known as 7-Hydroxylathyrol, is a diterpenoid extracted from the seed oil of Caper Spurge . The primary target of this compound is P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This protein plays a crucial role in limiting drug absorption and distribution, modulating the pharmacokinetics of many drugs .

Mode of Action

This compound interacts with P-gp, inhibiting its function . This inhibition results in an increase in the intracellular concentration of other drugs that are substrates of P-gp, enhancing their therapeutic efficacy .

Biochemical Pathways

Given its interaction with p-gp, it is likely that this compound affects the pharmacokinetics of drugs that are substrates of p-gp . These drugs span various therapeutic classes, including anticancer drugs, antivirals, and cardiovascular drugs .

Pharmacokinetics

Its ability to inhibit p-gp suggests that it may enhance the bioavailability of other drugs by increasing their absorption and distribution, and decreasing their metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of P-gp, leading to an increase in the intracellular concentration of P-gp substrate drugs . This can enhance the therapeutic efficacy of these drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates of P-gp can affect the efficacy of this compound . Additionally, factors such as pH and temperature could potentially affect the stability of this compound, although specific studies on this are lacking .

Analyse Biochimique

Biochemical Properties

7beta-Hydroxylathyrol interacts with various enzymes and proteins, particularly those involved in the P-gp pathway . It exhibits inhibitory effects on the growth of microorganisms by preventing protein synthesis .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It has been found to display cytotoxic properties, which are likely due to its P-gp inhibition . This inhibition can result in changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . Its cytotoxic properties are likely a result of its ability to inhibit P-gp, a protein involved in drug resistance .

Metabolic Pathways

This compound is involved in certain metabolic pathways, particularly those related to the P-gp pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12+,13-,14+,15+,16-,17-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDZRSWQWPPKAI-GNQYTXSHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1O)C(C(=C)C(CC3C(C3(C)C)C=C(C2=O)C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)[C@@H](C[C@H]3[C@H](C3(C)C)/C=C(\C2=O)/C)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2576710.png)

![N-[1-(4,5-dichloroimidazol-1-yl)-3,3-dimethylbutan-2-ylidene]hydroxylamine](/img/structure/B2576716.png)

![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2576718.png)

![5-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B2576724.png)

![2-chloro-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2576726.png)

![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid](/img/structure/B2576729.png)

![6-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2576730.png)

![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)